Pol (476-484), HIV-1 RT Epitope

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

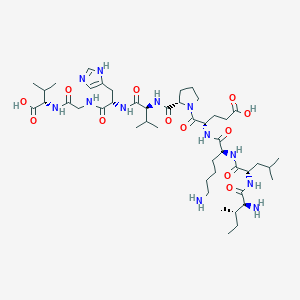

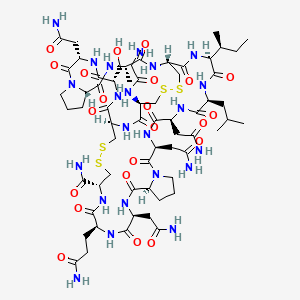

Pol (476-484), HIV-1 RT Epitope: is a biologically active peptide derived from the reverse transcriptase enzyme of the Human Immunodeficiency Virus type 1 (HIV-1). This peptide spans the amino acid residues 476 to 484 of the polymerase protein (Pol) and is recognized as a dominant epitope restricted by the human leukocyte antigen A*0201. It plays a crucial role in the immune response against HIV-1 by being a target for cytotoxic T lymphocytes (CTLs), which are essential for controlling viral infections .

Preparation Methods

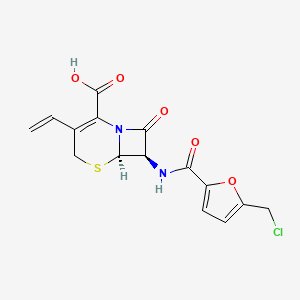

Synthetic Routes and Reaction Conditions: The synthesis of Pol (476-484), HIV-1 RT Epitope typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Pol (476-484), HIV-1 RT Epitope primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)

Purification: High-performance liquid chromatography (HPLC)

Major Products: The major product of the synthesis is the this compound itself, with a molecular weight of approximately 991.18 g/mol .

Scientific Research Applications

Pol (476-484), HIV-1 RT Epitope has several important applications in scientific research:

Immunology: It is used to study the mechanisms of HIV-1 escape from cytotoxic T lymphocytes (CTLs) and to investigate the immune response against HIV-1

Vaccine Development: The epitope is a candidate for inclusion in HIV-1 vaccine formulations due to its immunodominant properties

Virology: Researchers use this peptide to understand the processing and presentation of viral epitopes in HIV-1-infected cells

Drug Development: It serves as a model for designing inhibitors that can block the interaction between HIV-1 reverse transcriptase and CTLs

Mechanism of Action

Pol (476-484), HIV-1 RT Epitope exerts its effects by being presented on the surface of infected cells in the context of human leukocyte antigen A*0201. This presentation allows cytotoxic T lymphocytes (CTLs) to recognize and target the infected cells for destruction. The peptide is processed and presented by the major histocompatibility complex (MHC) class I pathway, which is crucial for the immune surveillance of viral infections .

Comparison with Similar Compounds

Gag (77-85), HIV-1 Epitope: Another immunodominant epitope from the HIV-1 Gag protein.

Env (120-128), HIV-1 Epitope: An epitope from the HIV-1 envelope protein.

Uniqueness: Pol (476-484), HIV-1 RT Epitope is unique due to its specific recognition by human leukocyte antigen A*0201 and its role in the immune response against HIV-1 reverse transcriptase. Unlike other epitopes, it is processed and presented in a manner that makes it a dominant target for cytotoxic T lymphocytes, making it a valuable tool for studying HIV-1 immune evasion and vaccine development .

Properties

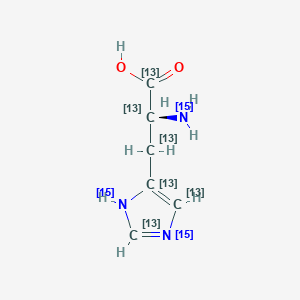

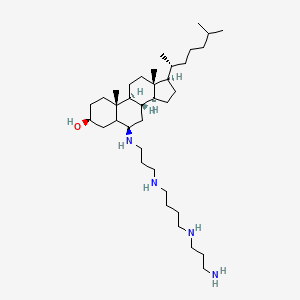

Molecular Formula |

C46H78N12O12 |

|---|---|

Molecular Weight |

991.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-methylpropyl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H78N12O12/c1-9-27(8)36(48)43(66)54-31(19-24(2)3)41(64)52-29(13-10-11-17-47)40(63)53-30(15-16-35(60)61)45(68)58-18-12-14-33(58)42(65)57-37(25(4)5)44(67)55-32(20-28-21-49-23-51-28)39(62)50-22-34(59)56-38(26(6)7)46(69)70/h21,23-27,29-33,36-38H,9-20,22,47-48H2,1-8H3,(H,49,51)(H,50,62)(H,52,64)(H,53,63)(H,54,66)(H,55,67)(H,56,59)(H,57,65)(H,60,61)(H,69,70)/t27-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1 |

InChI Key |

WTHRVIDUTIXRTI-PQOYPMRYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)

![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)